A Comprehensive Technical Guide to the Biological Profile and Off-Target Effects of 2',3'-Dideoxyinosine (Didanosine)
A Comprehensive Technical Guide to the Biological Profile and Off-Target Effects of 2',3'-Dideoxyinosine (Didanosine)
This guide provides an in-depth analysis of 2',3'-dideoxyinosine (ddI), a significant nucleoside analog in antiviral therapy. We will explore its core biological functions, mechanisms of action, and the critical off-target effects that researchers and drug development professionals must consider.
Introduction and Chemical Properties
2',3'-Dideoxyinosine, commonly known as Didanosine (ddI), is a synthetic purine nucleoside analog.[1] First described in 1975 and approved for clinical use in the United States in 1991, it became a key component in the treatment of HIV/AIDS.[2] Structurally, it is a dideoxynucleoside where the 3'-hydroxyl group on the sugar moiety is replaced by a hydrogen atom.[3] This modification is central to its mechanism of action.
| Property | Value |
| IUPAC Name | 9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one |
| Molecular Formula | C₁₀H₁₂N₄O₃ |
| Molar Mass | 236.231 g·mol⁻¹ |
| CAS Number | 69655-05-6 |
Core Biological Profile: Antiviral Activity
Didanosine is a potent inhibitor of the human immunodeficiency virus (HIV) replication.[3][4] It is a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretroviral drugs and is used in combination with other medications as part of highly active antiretroviral therapy (HAART).[2] Clinical studies have demonstrated its efficacy in reducing viral load, as indicated by decreases in serum p24 antigen levels, and in improving immune function, evidenced by increases in CD4 cell counts.[1][5][6]
Mechanism of Action: A Chain-Terminating Inhibitor
The antiviral activity of didanosine is not direct but relies on intracellular metabolic activation.[1][7]
Intracellular Activation Pathway
Once inside a host cell, didanosine undergoes a series of enzymatic conversions to its active form, dideoxyadenosine triphosphate (ddATP).[2][3][7]
-
Phosphorylation: Didanosine is first phosphorylated to dideoxyinosine monophosphate (ddI-MP) by a cytosolic 5'-nucleotidase.[8][9]
-
Amination: ddI-MP is then converted to dideoxyadenosine monophosphate (ddA-MP) by adenylosuccinate synthetase and lyase.[9]
-
Further Phosphorylation: Subsequent phosphorylations by cellular kinases convert ddA-MP to dideoxyadenosine diphosphate (ddA-DP) and finally to the active triphosphate form, ddATP.[3]
Intracellular activation pathway of Didanosine (ddI).
Inhibition of HIV Reverse Transcriptase
The active metabolite, ddATP, acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase.[2]
-
Competitive Inhibition: ddATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the active site of HIV reverse transcriptase.[2]
-
Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the ddATP molecule prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.[3]
Mechanism of HIV reverse transcriptase inhibition by ddATP.
Pharmacokinetics
Didanosine exhibits linear pharmacokinetics over a broad dose range.[10][11] It is rapidly absorbed, distributed, and eliminated.[10]
| Pharmacokinetic Parameter | Value |
| Bioavailability | 30% to 54%[2] |
| Protein Binding | < 5%[2] |
| Elimination Half-life | 1.5 hours[1][2] |
| Excretion | Primarily renal[2] |
| Peak Plasma Concentration | Reached in 30-60 minutes[10] |
Off-Target Effects and Toxicities
Despite its therapeutic benefits, didanosine is associated with significant dose-limiting toxicities.[1][6]
Major Toxicities
-
Peripheral Neuropathy: A painful peripheral neuropathy is a major dose-limiting toxic effect.[1][5][6][12]
-
Pancreatitis: Pancreatitis is another serious and potentially life-threatening toxicity associated with didanosine use.[1][5][6][12]
-
Hepatotoxicity: Asymptomatic elevations in serum aminotransferase levels have been observed.[1][12]
-
Hyperuricemia: Asymptomatic elevations in serum urate levels are also noted.[1][5][12]
Mitochondrial Toxicity
A primary off-target effect of didanosine and other NRTIs is mitochondrial toxicity. The active metabolite, ddATP, can be incorporated by human mitochondrial DNA polymerase gamma (Polγ), leading to impaired mitochondrial DNA replication and subsequent mitochondrial dysfunction.[13] This can manifest as aberrant cristae and a decrease in mitochondrial DNA copy number in human cell lines.[13]
Immunotoxicity
Studies in mice have shown that didanosine can selectively target the immune system.[14] While innate immunity appears unaffected, humoral immunity is more significantly suppressed than cell-mediated immunity.[14] A No Observable Adverse Effect Level (NOAEL) for immunotoxicity following 14 days of exposure was determined to be 250 mg/kg in mice.[14]
Potential Anticancer Activity
Interestingly, some research suggests that 2'-deoxyinosine, a related compound, may have applications in cancer therapy. It has been shown to enhance the antitumor activity of 5-fluorouracil in human colorectal cell lines and xenografts.[15][16] This is achieved by modulating the cellular pharmacology of 5-fluorouracil and enhancing apoptosis.[16] While this is not a direct effect of 2',3'-dideoxyinosine, it highlights the potential for nucleoside analogs to have broader therapeutic applications.
Experimental Protocols
In Vitro Antiviral Activity Assay
Objective: To determine the concentration of didanosine required to inhibit HIV replication in a cell-based assay.
Methodology:
-
Cell Culture: Culture a suitable human T-cell line (e.g., C-8166 or MT-4) in appropriate growth medium.
-
Drug Preparation: Prepare a stock solution of didanosine and create a series of serial dilutions.
-
Infection: Infect the cells with a known titer of HIV.
-
Treatment: Immediately after infection, add the different concentrations of didanosine to the cell cultures. Include a no-drug control.
-
Incubation: Incubate the cultures for a period that allows for viral replication (e.g., 4-7 days).
-
Endpoint Measurement: Measure the extent of viral replication. A common method is to quantify the amount of p24 viral antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of didanosine that inhibits viral replication by 50% compared to the no-drug control.
Cytotoxicity Assay
Objective: To determine the concentration of didanosine that is toxic to host cells.
Methodology:
-
Cell Culture: Use the same cell line as in the antiviral assay (e.g., MT-4).
-
Treatment: Treat uninfected cells with the same serial dilutions of didanosine used in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of didanosine that reduces cell viability by 50%.
Conclusion
2',3'-Dideoxyinosine is a powerful antiretroviral agent with a well-defined mechanism of action. Its clinical utility is, however, tempered by significant off-target effects, most notably peripheral neuropathy, pancreatitis, and mitochondrial toxicity. A thorough understanding of its biological profile, intracellular metabolism, and toxicological liabilities is essential for its safe and effective use in therapeutic regimens and for the development of next-generation nucleoside analogs with improved safety profiles.
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Enhanced antitumor activity of 5-fluorouracil in combination with 2'-deoxyinosine in human colorectal cell lines and human colon tumor xenografts | Request PDF - ResearchGate. (URL: [Link])
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Enhanced antitumor activity of 5-fluorouracil in combination with 2'-deoxyinosine in human colorectal cell lines and human colon tumor xenografts - PubMed. (URL: [Link])
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2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed. (URL: [Link])
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The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - MDPI. (URL: [Link])
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